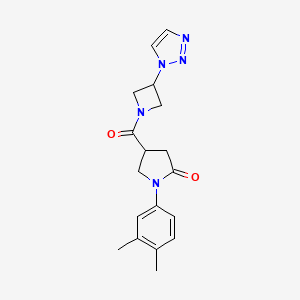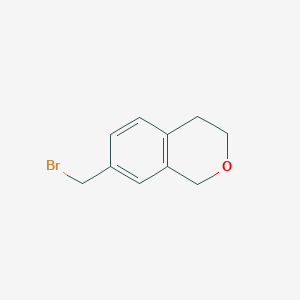
4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of a piperidine ring and a pyrimidine moiety. The first paper describes the synthesis of a compound with a piperidine and a pyridine ring, which is structurally related to the compound . The second paper discusses the synthesis of a pyrimidine derivative with a piperidine moiety, which is a key intermediate in the preparation of deoxycytidine kinase inhibitors .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. In the first paper, the target compound was synthesized by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . The second paper outlines a practical synthesis of a pyrimidine derivative starting from commercially available 2,4-dichloro-5-fluoropyrimidine and converting it through four telescoped steps to the desired product . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of "4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride".
Molecular Structure Analysis
The molecular structure of the compounds in the papers was determined using various analytical techniques. The first paper reports the crystal structure of the synthesized compound, which was found to be nonplanar with the piperidine ring exhibiting a chair conformation . The second paper does not provide specific structural details but mentions the synthesis of a pyrimidine derivative with a piperidine ring . These findings suggest that the compound of interest may also exhibit a nonplanar structure with specific conformations for its cyclic components.
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the compounds synthesized. However, the synthesis processes involve nucleophilic substitution and deprotection steps, which are common in the synthesis of heterocyclic compounds . These reactions are likely relevant to the synthesis and reactivity of "4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are not extensively discussed. The first paper provides some physical parameters such as crystal system, space group, and density . The second paper mentions the overall yield of the synthesis but does not detail the physical properties of the compound . These properties are important for understanding the behavior and potential applications of "4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride", but more specific data would be required for a comprehensive analysis.
Applications De Recherche Scientifique
Corrosion Inhibition
Piperidine derivatives, including those related to 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine, have been studied for their corrosion inhibition properties. Research involving quantum chemical calculations and molecular dynamics simulations has demonstrated the effectiveness of these compounds in inhibiting corrosion on iron surfaces (Kaya et al., 2016).
Antibacterial Activity
Studies on piperidine-containing pyrimidine imines and thiazolidinones have shown significant antibacterial activity. These compounds, synthesized through microwave-assisted methods, exhibit potent effects against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Crystallographic Analysis
The crystalline forms of compounds similar to 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine have been extensively analyzed. Studies have revealed insights into the molecular structures and conformations of these compounds (Wang, Zhou, & Hu, 2006).
GPR119 Agonist Activity
Research into GPR119 agonists has identified N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, showcasing their role in enhancing GPR119 agonist activity. These compounds have shown potential in augmenting insulin secretion and lowering plasma glucose levels in diabetic animal models (Kubo et al., 2021).
Adenosine Receptor Antagonism
Piperidine derivatives have been explored as human A₃ adenosine receptor antagonists. Modifications in these molecules have led to the development of water-soluble salts that exhibit strong receptor antagonism, relevant for potential therapeutic applications (Baraldi et al., 2012).
Antimicrobial Properties
Piperidin-1-yl phenyl ethanone derivatives have demonstrated considerable antimicrobial properties. These compounds, obtained through microwave-assisted synthesis, have been effective against a range of bacterial and fungal strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Electronic Properties Analysis
The electronic properties of piperidine-related compounds have been investigated using theoretical methods like density functional theory. These studies provide valuable insights into the interaction dynamics of these molecules with their environment (Essa & Jalbout, 2008).
Propriétés
IUPAC Name |
4-(oxan-4-yl)-2-piperidin-4-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-6-15-7-2-12(1)14-16-8-3-13(17-14)11-4-9-18-10-5-11;;/h3,8,11-12,15H,1-2,4-7,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZNOSBNQZJZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)C3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B3001462.png)
![methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate](/img/structure/B3001463.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)
![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)


![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)
![1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3001481.png)
